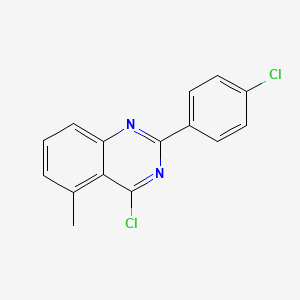

4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline

Description

Systematic IUPAC Nomenclature and CAS Registry

The compound 4-chloro-2-(4-chlorophenyl)-5-methylquinazoline is systematically named according to IUPAC rules to reflect its quinazoline core and substituent positions. The quinazoline skeleton consists of a fused benzene and pyrimidine ring system. Substitutents are assigned positions based on standard numbering:

- A chlorine atom at position 4 of the quinazoline ring.

- A 4-chlorophenyl group (a phenyl ring with a chlorine atom at the para position) at position 2.

- A methyl group at position 5.

The CAS Registry Number for this compound is 885277-78-1 , which uniquely identifies it in chemical databases. Its SMILES notation, CC1=CC=CC2=NC(C3=CC=C(Cl)C=C3)=NC(Cl)=C12 , further clarifies the connectivity and stereochemical arrangement.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of this compound is C₁₅H₁₀Cl₂N₂ , with a molecular weight of 289.16 g/mol . Structural isomerism in this compound arises from two primary factors:

- Positional Isomerism : Variations in substituent positions on the quinazoline ring. For example, moving the methyl group from position 5 to 6 or 7 would yield isomers such as 4-chloro-2-(4-chlorophenyl)-6-methylquinazoline (CAS 885277-53-2).

- Substituent Isomerism : Alterations in the halogen or functional groups on the phenyl ring. Replacing the para-chlorine on the phenyl group with a methoxy group results in 4-chloro-2-(4-methoxyphenyl)-6-methylquinazoline (CAS 885277-53-2).

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀Cl₂N₂ |

| Molecular Weight (g/mol) | 289.16 |

| Key Isomers | 4-Cl-2-(2-Fluorophenyl)-5-MeQ , 4-Cl-2-(4-MeOPh)-6-MeQ |

Comparative Analysis with Related Quinazoline Derivatives

Quinazoline derivatives exhibit diverse biological and chemical properties depending on their substitution patterns. A comparative analysis highlights key differences:

4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline :

- Substitution: Methoxy group at the phenyl ring’s para position.

- Impact: Enhanced solubility due to the methoxy group’s polarity, making it more suitable for pharmaceutical applications.

4-Chloro-2-(4-bromophenyl)-5-methylquinazoline (CAS 885277-89-4):

These structural variations influence applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity, underscoring the importance of precise substituent engineering.

Properties

IUPAC Name |

4-chloro-2-(4-chlorophenyl)-5-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2/c1-9-3-2-4-12-13(9)14(17)19-15(18-12)10-5-7-11(16)8-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRUACUTKLKJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696110 | |

| Record name | 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-78-1 | |

| Record name | 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-2-(4-chlorophenyl)-5-methylquinazoline is a compound belonging to the quinazoline class, which has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C13H9Cl2N

- Molecular Weight : 252.12 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines through different mechanisms.

-

Mechanism of Action :

- The presence of chlorine substituents enhances the compound's ability to interact with cellular targets, potentially improving its cytotoxicity against cancer cells. This is attributed to increased polarizability and better intermolecular interactions, which are crucial for binding to target proteins involved in tumor progression .

-

Case Studies :

- In a study evaluating hybrid quinazoline-based compounds, it was found that derivatives with similar structures exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that modifications at the para position of the aromatic ring could enhance anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of quinazolines are also noteworthy. The compound has been evaluated for its effectiveness against various bacterial strains, including resistant strains.

- Inhibition of Bacterial Growth :

- Synergistic Effects :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives.

| Modification | Effect on Activity |

|---|---|

| Chlorine at para position | Increased cytotoxicity |

| Methyl group at C-5 | Enhanced binding affinity |

| Variations in side chains | Altered selectivity towards cancer cell lines |

Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines, with IC50 values indicating potent activity .

- Antimicrobial Testing : The compound showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

The quinazoline scaffold is recognized for its potential in cancer therapy. Compounds derived from quinazoline, including 4-chloro-2-(4-chlorophenyl)-5-methylquinazoline, have demonstrated effectiveness against various cancer cell lines. For instance, derivatives have been shown to inhibit dihydrofolate reductase (DHFR) and checkpoint kinase 1 (CHK1), both of which are critical targets in cancer treatment. Studies indicate that modifications to the quinazoline structure can enhance potency against specific cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values often below 20 µM/L .

Drug Development

This compound serves as an intermediate in synthesizing other pharmaceutical agents. Its unique structure allows researchers to modify it for improved efficacy or reduced side effects in drug formulations targeting inflammatory diseases and other disorders .

Biological Research

Mechanistic Studies

Research involving this compound often focuses on elucidating the mechanisms of action of quinazoline derivatives. These studies contribute to a deeper understanding of their biological activities, including anti-inflammatory and antimicrobial properties .

Case Study: Antimicrobial Properties

A study highlighted the antimicrobial effects of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that derivatives of chlorinated quinazolines could enhance existing antibiotic therapies by preventing biofilm formation and reducing bacterial virulence .

Agricultural Chemistry

Pesticide Development

The potential use of this compound as a pesticide or herbicide is under investigation. Its structural characteristics may allow it to serve as an effective agent for controlling weeds and pests while minimizing environmental impact .

Material Science

Organic Semiconductors

In material science, this compound is explored for its role in developing organic semiconductors. These materials are vital for advanced electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of quinazoline derivatives can enhance the electronic properties necessary for these applications .

Analytical Chemistry

Detection Methods

In analytical chemistry, this compound is utilized to develop methods for detecting and quantifying quinazoline derivatives in various samples. This capability is essential for ensuring quality control in pharmaceutical manufacturing processes .

Data Table: Summary of Applications

| Field | Application | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Anticancer drugs | Effective against HepG2 and MCF-7 cell lines; IC50 < 20 µM/L |

| Biological Research | Mechanistic studies | Insights into anti-inflammatory properties |

| Agricultural Chemistry | Potential herbicide/pesticide | Innovative crop protection strategies |

| Material Science | Development of organic semiconductors | Enhances electronic properties |

| Analytical Chemistry | Detection and quantification methods | Critical for pharmaceutical quality control |

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

2-(4-Chlorophenyl)-4-(4-methoxyphenyl)quinazoline (CMQ)

- Structural Differences : CMQ replaces the 5-methyl group in the target compound with a 4-methoxyphenyl substituent.

- Biological Activity: CMQ exhibits potent growth inhibition against Microcystis aeruginosa (EC₅₀ = 1.9 mg/L), highlighting the role of aromatic substituents in modulating anti-algal activity.

- Key Insight : The 4-chlorophenyl moiety is conserved in both compounds, indicating its importance in bioactivity .

7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-ones (Compounds 23 and 24)

- Structural Differences : These derivatives feature a 7-chloro substituent and a dihydroisoxazole ring fused to the quinazoline core.

- Biological Activity : Both compounds demonstrate potent antihypertensive activity via α1-adrenergic receptor blockade, with prolonged action in vivo. The additional chlorine at position 7 may enhance receptor binding compared to the 5-methyl-substituted target compound .

- Key Insight : Chlorine placement (4 vs. 7) and fused rings significantly influence pharmacological targeting .

4-Chloro-2-(4-methylphenyl)quinazoline

- Structural Differences : A methyl group replaces the 4-chlorophenyl substituent at position 2.

Comparison with Non-Quinazoline Heterocycles

O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} Dimethylcarbamothioate (1b)

- Structural Differences : A phosphorothioate-carbamate hybrid vs. the quinazoline core.

- Biological Activity : 1b inhibits acetylcholinesterase (AChE) with an IC₅₀ of 38.98 µM, demonstrating that chloroaryl groups enhance enzyme binding. However, the quinazoline scaffold in the target compound may offer better selectivity for other biological targets .

Thiazole-Pyrazol Hybrids (e.g., IC₅₀ = 6.2 µM for Superoxide Inhibition)

- Structural Differences : Thiazole and pyrazol rings replace the quinazoline core.

- Biological Activity : These hybrids exhibit radical scavenging activity, suggesting that the quinazoline core in the target compound could be optimized for antioxidant applications by introducing similar substituents .

Table 1: Physicochemical Properties of Selected Compounds

Preparation Methods

Synthesis of 2-Amido-benzoic Acid Derivatives

- Starting from anthranilic acid (1) , acylation with acyl chlorides (e.g., butyryl chloride, benzoyl chloride, 4-nitrobenzoyl chloride) in dimethylformamide (DMF) at room temperature yields 2-amido-benzoic acid derivatives (2a-2c).

- The reaction proceeds over 3 hours with precipitation upon water addition.

- This step sets the stage for cyclization to benzoxazinone intermediates.

Formation of Benzoxazinone Intermediates

- The 2-amido-benzoic acid derivatives (2a-2c) are heated in acetic anhydride for 1 hour.

- This induces dehydrative cyclization to benzoxazinones (3a-3c).

- Completion is monitored by thin-layer chromatography (TLC).

Synthesis of 3-Aminoquinazolinone Derivatives

- Benzoxazinones (3a-3c) react with hydrazine hydrate in ethanol under reflux for 3 hours.

- This ring-opening and rearrangement yields 3-aminoquinazolinone derivatives (4a-4c) in high yield.

- The amino group at position 3 is crucial for further functionalization.

Alternative Cyclization and Halogenation Approaches

Cyclization Using Organic and Inorganic Bases

- Cyclization reactions to form quinazoline rings can be conducted in solvents such as toluene, benzene, xylene, N,N-dimethylformamide, or N-methyl-2-pyrrolidone.

- Bases like pyridine, triethylamine, potassium carbonate, or diisopropylethylamine facilitate the reaction.

- Typical temperatures range from 120°C to 130°C.

- This method supports the formation of the quinazoline core with halogen substituents at desired positions.

Halogenation

- Introduction of chlorine at the 4-position can be achieved via chlorination of quinazoline intermediates using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

- Controlled reaction conditions ensure selective chlorination without degradation of the quinazoline ring.

Microwave-Assisted and Solvent-Free Synthesis

- Microwave irradiation offers a solvent-free, rapid synthesis of 4-chloro-2-methylquinazoline derivatives.

- Starting from 2-methylquinazolin-4(3H)-one, chlorination and substitution reactions under microwave conditions yield 4-chloroquinazoline derivatives efficiently.

- This approach reduces reaction times and solvent usage, improving sustainability.

Summary Data Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Acylation of anthranilic acid | Anthranilic acid, acyl chloride, DMF, RT, 3 h | 2-Amido-benzoic acid derivatives (2a-2c) | Solid precipitate formed |

| 2 | Cyclization to benzoxazinone | Acetic anhydride, heat 1 h | Benzoxazinone derivatives (3a-3c) | TLC monitored |

| 3 | Reaction with hydrazine hydrate | Hydrazine hydrate, ethanol, reflux 3 h | 3-Aminoquinazolinone derivatives (4a-4c) | High yield |

| 4 | Acylation with chloroacetyl chloride | Chloroacetyl chloride, DCM, triethylamine, RT, 30 min | 2-Chloroacetamide derivatives (5a-5c) | Extraction and drying |

| 5 | Nucleophilic substitution | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, acetone, K2CO3, reflux 6 h | Quinazolinone-oxadiazole hybrids (6a-6c) | Purified by preparative TLC |

| 6 | Cyclization (alternative) | Toluene/DMF, base (pyridine/TEA/K2CO3), 120-130°C | Quinazoline core with halogen substituents | Efficient cyclization |

| 7 | Microwave-assisted synthesis | Microwave irradiation, solvent-free | 4-Chloro-2-methylquinazoline derivatives | Rapid, eco-friendly |

Research Findings and Analysis

- The multi-step synthesis approach ensures regioselective introduction of the 4-chloro and 4-chlorophenyl groups.

- Use of chloroacetyl chloride enables the introduction of reactive chloro substituents for further nucleophilic substitution.

- Microwave-assisted methods significantly reduce reaction times and enhance yields while minimizing solvent waste.

- Choice of base and solvent critically affects the cyclization efficiency and product purity.

- The nucleophilic displacement strategy is versatile for attaching various aryl thiols or amines to the quinazoline scaffold.

- Acid or base hydrolysis steps, as described in related patents, allow for salt formation and purification of final products.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-2-(4-chlorophenyl)-5-methylquinazoline, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via base-catalyzed cyclocondensation of appropriate precursors. For example, using poly(ethylene glycol) (PEG-400) as a green solvent enhances reaction efficiency by reducing energy consumption and improving yield . Key parameters to optimize include:

- Temperature : 80–100°C for 6–12 hours.

- Catalyst : NaOH or KOH (1–2 equivalents).

- Purification : Column chromatography with hexane/ethyl acetate (7:3 ratio).

Monitoring reaction progress via TLC and adjusting stoichiometry of chlorophenyl precursors can mitigate side-product formation.

Q. How should researchers characterize the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular packing . Critical steps include:

- Data Collection : High-resolution (<1.0 Å) data at 100 K.

- Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³).

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD).

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry (HRMS, ESI+ mode) to confirm molecular mass (exact mass: ~302.02 Da) . Purity >98% is achievable via recrystallization from ethanol.

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?

- Methodological Answer : For twinned crystals, use SHELXL ’s TWIN/BASF commands to refine twin laws . For disordered chloro/methyl groups:

- Apply ISOR and DELU restraints to thermal parameters.

- Validate using PLATON ’s ADDSYM tool to check for missed symmetry .

Advanced Example: A 2022 study resolved rotational disorder in a quinazoline derivative by partitioning occupancy ratios (60:40) and refining anisotropic displacement parameters.

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer : Inconsistent IC₅₀ values may arise from assay conditions. Standardize protocols by:

- Buffer Selection : Use Tris-HCl (pH 7.4) over phosphate buffers to avoid metal ion interference.

- Control Compounds : Include positive controls (e.g., staurosporine for kinase assays).

- Replicates : Perform triplicate runs with blinded data analysis.

Cross-validate results using SPR (surface plasmon resonance) to measure binding kinetics independently .

Q. How can regioselective functionalization of the quinazoline core be achieved for SAR studies?

- Methodological Answer : Target the C4-chloro group for nucleophilic substitution. For example:

Q. What computational methods predict the compound’s agrochemical potential?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against fungal cytochrome P450 targets (e.g., CYP51). Validate with:

- MD Simulations : 100-ns trajectories in GROMACS to assess binding stability.

- QSAR Models : Use MOE descriptors (logP, polar surface area) to correlate with herbicidal activity .

Safety and Toxicity Considerations

Q. What are the critical toxicity parameters for lab handling?

- Methodological Answer : Acute toxicity data (oral LD₅₀ in mice: >300 mg/kg) suggest moderate risk . Implement:

- PPE : Nitrile gloves, lab coat, and fume hood for synthesis.

- Waste Disposal : Neutralize with 10% NaOH before aqueous disposal.

Monitor thermal decomposition products (HCl, NOx) via FT-IR during TGA analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.